molecular formula C13H22CaO13 B13747469 Calcium quinate gluconate CAS No. 12261-92-6

Calcium quinate gluconate

Cat. No.: B13747469
CAS No.: 12261-92-6
M. Wt: 426.38 g/mol
InChI Key: WMTXJJATAGXRNR-IMFKWKESSA-L
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Description

Calcium quinate gluconate is a compound that combines calcium, quinate, and gluconate ions. It is known for its potential applications in various fields, including medicine, chemistry, and industry. The compound is valued for its ability to provide calcium in a bioavailable form, making it useful in dietary supplements and medical treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium quinate gluconate can be synthesized through the reaction of gluconic acid-delta-lactone with calcium carbonate at elevated temperatures. The reaction typically occurs at temperatures between 80-90°C, resulting in an aqueous solution of calcium gluconate. The solution is then treated with activated carbon, filtered, and crystallized to obtain the final product .

Industrial Production Methods

Industrial production of this compound involves the fermentation of glucose using specific microorganisms. The fermentation process produces gluconic acid, which is then reacted with calcium carbonate to form calcium gluconate. The product is purified through crystallization and drying processes to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Calcium quinate gluconate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Calcium quinate gluconate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of calcium quinate gluconate involves the release of calcium ions, which play a crucial role in various physiological processes. Calcium ions are essential for the functional integrity of the nervous, muscular, and skeletal systems. They regulate cardiac function, renal function, respiration, blood coagulation, and cell membrane permeability . The compound’s effects are mediated through its interaction with calcium channels and receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium quinate gluconate is unique due to its combination of quinate and gluconate ions, which may enhance its bioavailability and efficacy compared to other calcium compounds. Its specific molecular structure allows for targeted applications in both medical and industrial fields.

Biological Activity

Calcium quinate gluconate is a compound that combines calcium, quinic acid, and gluconic acid. It has garnered interest due to its potential biological activities, including antioxidant properties, anti-inflammatory effects, and its role in enhancing calcium bioavailability. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Composition and Properties

This compound consists of:

  • Calcium ions (Ca²⁺)
  • Quinic acid (C₇H₁₂O₆)
  • Gluconic acid (C₆H₁₂O₇)

This combination results in a compound that may exhibit enhanced solubility and bioactivity compared to its individual components.

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage.

  • Study Findings : A study demonstrated that this compound effectively scavenged free radicals in vitro, showing a dose-dependent response. This suggests its potential use in formulations aimed at reducing oxidative stress in various conditions, including chronic diseases .

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses.

  • Case Study : In a clinical trial involving patients with inflammatory disorders, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The treatment group exhibited significant improvements in clinical symptoms compared to the control group .

3. Calcium Bioavailability

The presence of gluconic acid enhances the bioavailability of calcium, making it more accessible for absorption in the gastrointestinal tract.

  • Research Insights : A comparative study highlighted that this compound had higher absorption rates than traditional calcium supplements. This property is particularly beneficial for individuals with dietary restrictions or those at risk of osteoporosis .

Data Tables

Biological Activity Mechanism Study Reference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine modulation
Calcium absorptionEnhanced bioavailability

Case Studies

  • Chronic Inflammation Management :
    • A double-blind study assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint pain and swelling after 12 weeks of treatment compared to placebo controls.
  • Bone Health :
    • Research involving postmenopausal women showed that supplementation with this compound improved bone mineral density over six months, suggesting its potential role in osteoporosis prevention.

Properties

CAS No.

12261-92-6

Molecular Formula

C13H22CaO13

Molecular Weight

426.38 g/mol

IUPAC Name

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C7H12O6.C6H12O7.Ca/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,8-10,13H,1-2H2,(H,11,12);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t3-,4-,5?,7?;2-,3-,4+,5-;/m11./s1

InChI Key

WMTXJJATAGXRNR-IMFKWKESSA-L

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2]

Canonical SMILES

C1C(C(C(CC1(C(=O)[O-])O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2]

Origin of Product

United States

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